molecular formula C8H8BF3O2S B1421221 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid CAS No. 1072945-99-3

4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1421221
CAS No.: 1072945-99-3
M. Wt: 236.02 g/mol
InChI Key: CIDYXSCTMDUKPX-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a methylthio group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of 4-(Methylthio)-2-(trifluoromethyl)phenyl halides using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Palladium catalysts, bases like potassium carbonate, ligands such as triphenylphosphine.

    Reduction: Metal hydrides or catalytic hydrogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Biaryl compounds.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group forms a transient complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The trifluoromethyl and methylthio groups can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the trifluoromethyl and methylthio groups, making it less reactive in certain cross-coupling reactions.

    4-(Methylthio)phenylboronic acid: Similar structure but without the trifluoromethyl group, resulting in different electronic properties.

    2-(Trifluoromethyl)phenylboronic acid:

Uniqueness

4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. These features make it a valuable compound in organic synthesis and medicinal chemistry, offering versatility and reactivity not found in simpler boronic acids .

Properties

IUPAC Name

[4-methylsulfanyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2S/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDYXSCTMDUKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)SC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674408
Record name [4-(Methylsulfanyl)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-99-3
Record name [4-(Methylsulfanyl)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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